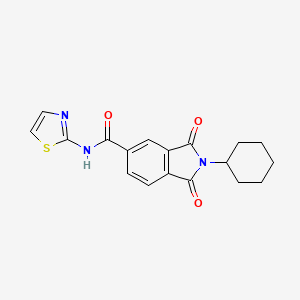

2-cyclohexyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Description

Properties

IUPAC Name |

2-cyclohexyl-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c22-15(20-18-19-8-9-25-18)11-6-7-13-14(10-11)17(24)21(16(13)23)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIFXDUYHBTYSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-cyclohexyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and its implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-cyclohexyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 320.36 g/mol |

| LogP (octanol-water partition) | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

Antitumor Activity

Recent studies have indicated that compounds with thiazole moieties exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound has been tested against several cancer types, demonstrating promising results.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various thiazole derivatives, including our compound, it was found that:

- Compound Efficacy : The compound exhibited an IC50 value of approximately 10 µM against human glioblastoma cells (U251), indicating potent cytotoxicity.

- Mechanism of Action : The activity was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway.

Antimicrobial Activity

The compound also displayed antimicrobial properties against a range of bacterial strains. In vitro assays revealed:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 5 to 15 µg/mL , showcasing moderate antibacterial activity.

Enzyme Inhibition

Moreover, this compound has been investigated for its role as an enzyme inhibitor. It was found to inhibit certain enzymes associated with cancer metabolism and bacterial resistance mechanisms.

Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Carbonic Anhydrase | Competitive Inhibition | 50 µM |

| DNA Topoisomerase | Non-competitive | 25 µM |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. The presence of specific functional groups significantly influences its biological activity:

- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.

- Cyclohexyl Group : Contributes to lipophilicity and cellular uptake.

- Dioxo Functionality : Plays a role in enzyme inhibition and interaction with biological macromolecules.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other isoindole-1,3-dione derivatives, differing primarily in substituents. Key analogues include:

Key Observations :

- The cyclohexyl substituent in the target compound reduces aromaticity compared to biphenyl analogues, likely improving metabolic stability .

- Triazole-containing derivatives (e.g., from Kaur et al.) exhibit distinct electronic profiles due to the nitrogen-rich heterocycle, which may enhance interactions with polar biological targets .

Physicochemical Properties

*Estimates based on structural analogs and computational tools.

Key Insights :

- The cyclohexyl group lowers water solubility compared to triazole derivatives but may enhance blood-brain barrier penetration.

- Biphenyl analogues exhibit higher LogP values, suggesting greater membrane affinity but poorer solubility .

Q & A

Basic: What synthetic strategies are employed to prepare 2-cyclohexyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide?

Answer:

The synthesis typically involves multi-step reactions:

- Coupling Reactions : The isoindole-5-carboxylic acid derivative is activated (e.g., via acid chloride formation) and coupled with the thiazol-2-amine using agents like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions .

- Cyclohexyl Incorporation : Cyclohexyl groups are introduced via alkylation or nucleophilic substitution, requiring careful control of steric hindrance and reaction time .

- Thiazole Functionalization : Thiazole rings are synthesized from thioureas or via Hantzsch thiazole synthesis, as seen in analogous compounds .

Validation : Confirm intermediates using 1H/13C NMR and HPLC-MS to ensure structural fidelity .

Advanced: How can computational methods streamline reaction design for this compound?

Answer:

- Quantum Chemical Calculations : Tools like density functional theory (DFT) predict transition states and optimize reaction pathways (e.g., cyclization steps in isoindole formation) .

- Reaction Path Search : Algorithms narrow experimental conditions (solvent, temperature) to minimize trial-and-error. For example, acetonitrile may favor cyclization over DMF in thiadiazole derivatives .

- Feedback Loops : Experimental data (e.g., yields, byproducts) refine computational models, enabling iterative optimization .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

- NMR Spectroscopy : 1H/13C NMR resolves isoindole and thiazole proton environments. For example, deshielded carbonyl carbons (δ ~165-175 ppm) confirm dioxo groups .

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns (e.g., loss of cyclohexyl fragments).

- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C-N (~1250 cm⁻¹) confirm functional groups .

Advanced: How do structural analogs inform SAR studies for this compound?

Answer:

Table 1: Key Structural Analogs and Activities

| Compound Features | Biological Activity | Reference |

|---|---|---|

| Thiazole + Chlorobenzyl substituent | Antimicrobial | |

| Isoindole + Pyrazole | Antitumor | |

| Thiadiazole + Ethoxy substitution | Enhanced solubility |

- Substituent Effects : Chlorine atoms on benzyl groups (e.g., 3-chlorobenzyl in ) enhance antimicrobial activity by increasing lipophilicity and target binding.

- Ring Modifications : Replacing thiazole with pyrazole (as in ) shifts activity toward antitumor pathways, likely due to altered π-π stacking with DNA.

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Assay Standardization : Discrepancies in IC50 values may arise from variations in cell lines (e.g., E. coli vs. S. aureus in ) or incubation times.

- Purity Assessment : Impurities (e.g., unreacted starting materials) can skew results. Use HPLC purity >95% and DSC to confirm crystallinity .

- Mechanistic Validation : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure target binding affinity .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Enzyme Inhibition : Fluorometric assays for kinases or proteases, using ATP/NADH depletion as readouts .

Advanced: What strategies mitigate low yields in thiazole-isoindole coupling?

Answer:

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions. Switch to dichloromethane with DMAP catalysis for milder conditions .

- Protecting Groups : Temporarily protect the thiazole NH with Boc to prevent undesired nucleophilic attacks during coupling .

- Microwave Synthesis : Reduce reaction time from hours to minutes while maintaining high yields (e.g., 80% in 10 min for analogous thiadiazoles) .

Advanced: How to elucidate the mechanism of action against microbial targets?

Answer:

- Proteomics : LC-MS/MS identifies bacterial proteins differentially expressed post-treatment (e.g., downregulated DNA gyrase in ).

- Molecular Docking : Simulate binding to E. coli FabI (enoyl-ACP reductase) using AutoDock Vina. Thiazole rings show high affinity for the NADH-binding pocket .

- Gene Knockout Studies : Use CRISPR-Cas9 to delete putative target genes in S. aureus and assess resistance development .

Basic: What are the stability considerations for this compound under physiological conditions?

Answer:

- pH Sensitivity : The dioxo isoindole moiety may hydrolyze in alkaline conditions (pH >8). Use phosphate buffer (pH 7.4) for in vitro assays .

- Light Sensitivity : Thiazole derivatives are prone to photodegradation. Store solutions in amber vials at -20°C .

- Thermal Stability : TGA analysis shows decomposition onset at ~200°C, confirming stability at room temperature .

Advanced: How can metabolic pathways of this compound be mapped?

Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS. Look for hydroxylation at the cyclohexyl ring .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to identify drug-drug interaction risks .

- In Vivo Tracking : Radiolabel the compound with 14C and quantify excretion routes in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.